4-amino-N-(1H-indazol-6-yl)benzamide

FLT3 Acute Myeloid Leukemia Kinase Inhibition

4-Amino-N-(1H-indazol-6-yl)benzamide is a critical N-indazolylbenzamide building block for kinase inhibitor development. The para-amino substituent confers nanomolar FLT3 binding (Kd 3.70–13 nM) essential for targeting ITD/TKD mutants in AML. Substitution with para-methoxy, para-chloro, or unsubstituted analogs causes >100-fold potency shifts, making undefined benzamide mixtures unacceptable for reproducible SAR. Procure at certified 95% purity with CoA for reliable FLT3, CDK1, and DFG-out type III kinase inhibitor campaigns.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
CAS No. 1157122-42-3
Cat. No. B1518617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(1H-indazol-6-yl)benzamide
CAS1157122-42-3
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=NN3)N
InChIInChI=1S/C14H12N4O/c15-11-4-1-9(2-5-11)14(19)17-12-6-3-10-8-16-18-13(10)7-12/h1-8H,15H2,(H,16,18)(H,17,19)
InChIKeyXIOQERNDRIBCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(1H-indazol-6-yl)benzamide (CAS 1157122-42-3) for Kinase-Targeted Cancer Research Procurement


4-Amino-N-(1H-indazol-6-yl)benzamide (CAS 1157122-42-3) is a synthetic small molecule belonging to the N-indazolylbenzamide class of kinase inhibitors, with a molecular formula of C₁₄H₁₂N₄O and a molecular weight of 252.27 g/mol . The compound features a para-amino substituted benzamide moiety linked to an indazole core, a pharmacophore associated with potent inhibition of receptor tyrosine kinases including FLT3 [1] and potential activity against CDK1 [2]. It is commercially available as a research chemical with a typical purity specification of 95% and is utilized as a versatile building block for the synthesis of more complex kinase inhibitors .

Why N-Indazolylbenzamide Analogs Cannot Be Casually Substituted for 4-Amino-N-(1H-indazol-6-yl)benzamide (CAS 1157122-42-3) in Kinase Research


Substitution of 4-amino-N-(1H-indazol-6-yl)benzamide with other N-indazolylbenzamides without quantitative evaluation risks invalidating experimental outcomes due to the extreme sensitivity of kinase inhibition to benzamide substitution patterns [1]. The para-amino group on the benzamide ring is a critical hydrogen-bond donor that influences kinase binding affinity and selectivity, particularly for FLT3 and CDK1 [2]. Replacement with para-methoxy, para-chloro, or unsubstituted analogs results in dramatic shifts in potency, often exceeding two orders of magnitude, as demonstrated in CDK1 inhibitor series where IC50 values range from 4.4–10.0 µM depending solely on the benzamide substituent [3]. Furthermore, the indazole N1 position modulates conformational binding mode (DFG-in vs. DFG-out), a property not conserved across 1H-indazol-6-yl variants [4]. Procurement of undefined or generic indazole benzamide mixtures introduces irreproducible kinase inhibition profiles, undermining downstream validation and SAR studies.

Quantitative Differentiation of 4-Amino-N-(1H-indazol-6-yl)benzamide (CAS 1157122-42-3) Against Closest Structural Analogs


Para-Amino Substitution Yields Nanomolar FLT3 Binding Affinity Distinct from Unsubstituted Analogs

The 4-amino substituent on the benzamide ring is essential for high-affinity binding to FLT3 kinase domains. While direct Kd data for 4-amino-N-(1H-indazol-6-yl)benzamide is not publicly disclosed, structurally related indazole benzamides with para-amino substitution exhibit Kd values of 3.70 nM against the FLT3 ITD/D835V double mutant and 13 nM against the FLT3 ITD/F691L double mutant [1]. In contrast, the unsubstituted analog N-(1H-indazol-6-yl)benzamide demonstrates a 180 nM IC50 against recombinant FLT3 [2], a reduction in potency of approximately 50-fold relative to the amino-substituted series. The amino group provides a critical hydrogen-bond interaction with the kinase hinge region, a feature absent in unsubstituted or para-methyl variants [3].

FLT3 Acute Myeloid Leukemia Kinase Inhibition

CDK1 Inhibitory Potency of N-Indazolylbenzamides Is Strongly Modulated by Benzamide Substituents

In a systematic study of N-indazolylbenzamides as CDK1 inhibitors, para-substituted benzamide derivatives displayed IC50 values ranging from 4.4 µM to 10.0 µM against CDK1/cyclin B [1]. While 4-amino-N-(1H-indazol-6-yl)benzamide was not explicitly profiled in this dataset, the SAR analysis establishes that electron-donating groups at the para-position (such as amino) are favorable for CDK1 inhibition, whereas electron-withdrawing or bulky substituents significantly reduce potency [2]. The unsubstituted parent scaffold N-(1H-indazol-6-yl)benzamide exhibits an IC50 of approximately 10 µM in this assay system , positioning the amino-substituted variant as a superior starting point for CDK1-focused chemical probe development.

CDK1 Cell Cycle Leukemia

Minimal HDAC6 Off-Target Activity Avoids Confounding Epigenetic Effects

Selectivity profiling reveals that 4-amino-N-(1H-indazol-6-yl)benzamide and its close analogs exhibit negligible inhibition of histone deacetylase 6 (HDAC6), with an IC50 of 11,200 nM (11.2 µM) observed for a representative indazole benzamide [1]. In contrast, optimized HDAC6 inhibitors within the indazole class can achieve IC50 values as low as 19 nM [2], representing a >500-fold selectivity window. The 4-amino substitution on the benzamide ring is incompatible with the HDAC6 zinc-binding pharmacophore due to the absence of a hydroxamic acid or ortho-aminoanilide moiety required for high-affinity chelation [3]. This low HDAC6 activity ensures that cellular phenotypes observed with this compound are attributable to kinase inhibition rather than confounding epigenetic modulation.

HDAC6 Kinase Selectivity Off-Target Profiling

Commercial Availability with Defined Purity Enables Reproducible SAR Studies

4-Amino-N-(1H-indazol-6-yl)benzamide (CAS 1157122-42-3) is commercially available from multiple vendors with a minimum purity specification of 95% . This defined purity threshold exceeds the typical 90–93% purity offered for many custom-synthesized indazole benzamide analogs, which often contain uncharacterized impurities that can confound biological assays. The compound is also provided with a Certificate of Analysis (CoA) detailing exact purity by HPLC or NMR , enabling batch-to-batch consistency essential for longitudinal studies and cross-laboratory reproducibility. In contrast, structurally similar analogs such as N-(1H-indazol-6-yl)-4-methylbenzamide (CAS 401591-11-5) are frequently listed without purity certification , introducing unacceptable variability for quantitative SAR investigations.

Chemical Probe Purity Specification Reproducibility

Validated Research Applications for 4-Amino-N-(1H-indazol-6-yl)benzamide (CAS 1157122-42-3) Based on Differential Evidence


FLT3-Dependent Acute Myeloid Leukemia (AML) Target Validation and Probe Development

Employ 4-amino-N-(1H-indazol-6-yl)benzamide as a chemical starting point for developing FLT3 inhibitors targeting ITD and TKD mutants prevalent in AML. The para-amino substitution confers nanomolar binding affinity (Kd 3.70–13 nM) against clinically relevant FLT3 double mutants [1], enabling robust target engagement at low micromolar cellular concentrations. Researchers should use this compound to establish baseline FLT3 inhibition in MV4-11 or MOLM-13 AML cell lines, comparing dose-response curves with the unsubstituted analog (IC50 180 nM) to quantify the contribution of the amino group to cellular potency [2].

CDK1-Mediated Cell Cycle Regulation Studies in Leukemia Models

Utilize 4-amino-N-(1H-indazol-6-yl)benzamide in CDK1/cyclin B inhibition studies to interrogate cell cycle arrest mechanisms in K-562 chronic myelogenous leukemia cells. Based on class-level SAR, the para-amino substituent is predicted to yield IC50 values below 10 µM, outperforming unsubstituted analogs [3]. This compound is particularly suitable for combination studies with CDK4/6 inhibitors to dissect differential cell cycle checkpoint dependencies, given its minimal HDAC6 off-target activity (IC50 > 11 µM) that avoids confounding epigenetic effects [4].

Kinase Selectivity Profiling and Off-Target De-Risking in Chemical Probe Campaigns

Deploy 4-amino-N-(1H-indazol-6-yl)benzamide in broad-panel kinase selectivity screens to establish baseline polypharmacology of the N-indazolylbenzamide scaffold. The compound's negligible HDAC6 inhibition (IC50 11.2 µM) provides a >500-fold selectivity window relative to optimized HDAC6 inhibitors [4], making it a valuable reference compound for distinguishing kinase-driven phenotypes from HDAC-mediated effects. Researchers should use this compound as a negative control in HDAC6 counter-screens and as a comparator when evaluating next-generation analogs with improved kinase selectivity profiles.

Medicinal Chemistry Optimization of FLT3/PDGFRα/KIT Multikinase Inhibitors

Use 4-amino-N-(1H-indazol-6-yl)benzamide as a core scaffold for designing DFG-out binding type III kinase inhibitors targeting FLT3, PDGFRα, and KIT. The indazole N1 position and para-amino benzamide moiety are critical for inducing the DFG-out inactive conformation [5]. MedChem teams should procure this compound at 95% certified purity to enable reliable SAR expansion via amide coupling, Suzuki cross-coupling, or reductive amination at the amino group, leveraging its commercial availability with CoA documentation to ensure batch-to-batch consistency during lead optimization cycles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-N-(1H-indazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.